molecular formula C14H23N5O3 B2485946 8-((3-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941993-76-6

8-((3-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2485946
CAS RN: 941993-76-6
M. Wt: 309.37
InChI Key: BJPXUPDDUNUEKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related derivatives typically involves the introduction of various substituents into the purine ring to modify its biological activity. For instance, a study detailed the synthesis of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones, exploring their cardiovascular activities (Chłoń-Rzepa et al., 2011). Another approach involved synthesizing 8-aminoalkyl derivatives with arylalkyl, allyl, or propynyl substituents, demonstrating the importance of substituent modification for targeting specific receptor activities (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, highlighting the importance of substituent positioning and its effects on biological activity. For instance, the crystal structure analysis of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline revealed a planar purine fused-ring skeleton, with the morpholine ring adopting a chair conformation, indicating the significance of molecular conformation on intermolecular interactions and potential biological effects (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives, including our compound of interest, often involves reactions at the amino and hydroxy groups, allowing for further functionalization. A study on the synthesis and cardiovascular activity of 8-alkylamino derivatives highlighted the role of these groups in modulating biological activities through various chemical modifications (Chłoń-Rzepa et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of purine derivatives are crucial for their biological function and pharmacokinetic profile. Quantitative studies on intermolecular interactions in xanthine derivatives have provided insights into the role of these properties in drug design and material science applications (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, underpin the versatility of purine derivatives in medicinal chemistry. The study of ionization and methylation reactions of purine-6,8-diones has shed light on the electronic and steric factors influencing the chemical behavior of these compounds (Rahat et al., 1974).

properties

IUPAC Name

8-(3-hydroxypropylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-9(2)8-19-10-11(16-13(19)15-6-5-7-20)17(3)14(22)18(4)12(10)21/h9,20H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPXUPDDUNUEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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